2-[(propoxycarbonyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(propoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-7-16-11(15)12-9-6-4-3-5-8(9)10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCJPYHQVGODNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Propoxycarbonyl Amino Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 2-[(propoxycarbonyl)amino]benzoic acid, the most logical disconnection occurs at the amide bond, which is a common and reliable bond-forming reaction.
This primary disconnection points to 2-aminobenzoic acid (anthranilic acid) and a suitable propoxycarbonylating agent as the key precursors. The propoxycarbonyl group can be introduced using reagents such as propyl chloroformate or di-propyl dicarbonate. This strategy is advantageous as it utilizes readily available and relatively inexpensive starting materials. The forward synthesis would therefore involve the N-acylation of 2-aminobenzoic acid.
Table 1: Key Reagents in the Synthesis of this compound
| Starting Material | Acylating Agent | Target Molecule |
| 2-Aminobenzoic acid | Propyl chloroformate | This compound |
Optimized Multistep Synthetic Pathways
The synthesis of this compound is typically achieved through the N-acylation of 2-aminobenzoic acid. While the reaction appears straightforward, optimization of reaction conditions is crucial to maximize yield and purity.
A common and effective method involves the reaction of 2-aminobenzoic acid with propyl chloroformate in the presence of a base. The base plays a critical role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
A typical optimized synthetic procedure is as follows:
2-Aminobenzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.
An excess of a base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to the solution.
The mixture is cooled in an ice bath to control the exothermic reaction.
Propyl chloroformate is added dropwise to the stirred solution.
The reaction is allowed to proceed to completion, which is often monitored by thin-layer chromatography.
Upon completion, the reaction mixture is worked up by washing with dilute acid to remove excess base, followed by an aqueous workup to remove salts.
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes.
Mechanistic Considerations of Key Steps
The key step in this synthesis is the nucleophilic acyl substitution reaction. The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzoic acid on the electrophilic carbonyl carbon of propyl chloroformate.
The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride ion as a leaving group, facilitated by the proton abstraction by the base. The presence of the base is crucial to deprotonate the ammonium (B1175870) salt formed after the initial nucleophilic attack, thus regenerating the nucleophilic amine and neutralizing the HCl byproduct.
Efficiency and Yield Optimization Strategies
Several strategies can be employed to optimize the efficiency and yield of this synthesis:
Choice of Base: The selection of an appropriate base is critical. Sterically hindered bases can sometimes be used to minimize side reactions. The pKa of the base should be high enough to effectively neutralize the generated acid but not so high as to cause unwanted side reactions.
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity and minimize the formation of byproducts, such as the formation of ureas from the reaction of the product with another molecule of the amine.
Stoichiometry of Reagents: Using a slight excess of the acylating agent can ensure complete consumption of the starting amine. However, a large excess should be avoided to simplify purification.
Solvent Selection: The choice of solvent can influence the reaction rate and solubility of the reagents and products. Aprotic solvents are generally preferred to avoid reaction with the acylating agent.
Purification Method: Efficient purification is key to obtaining a high-purity product. Recrystallization is a common and effective method for purifying solid products. The choice of recrystallization solvent is critical for obtaining high recovery of the purified compound.
Table 2: Optimization of Reaction Conditions
| Parameter | Condition | Rationale |
| Base | Triethylamine | Efficiently neutralizes HCl, readily available |
| Temperature | 0 °C | Minimizes side reactions and controls exothermicity |
| Solvent | Dichloromethane | Good solubility for reactants, aprotic |
| Purification | Recrystallization | Effective for obtaining high-purity solid product |
Novel Catalyst Development for Synthesis
While the traditional base-mediated synthesis is effective, research has explored the use of catalysts to improve reaction rates, selectivity, and environmental friendliness.
Homogeneous Catalysis Approaches
Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity. For the N-acylation of aminobenzoic acids, certain Lewis acids have been investigated as catalysts. These catalysts can activate the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, the application of specific homogeneous catalysts for the synthesis of this compound is not extensively documented in the literature. General principles of Lewis acid catalysis in acylation reactions suggest that catalysts like scandium triflate or ytterbium triflate could potentially be effective.
Heterogeneous Catalysis in Synthesis
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. For N-acylation reactions, solid acid catalysts, such as zeolites or sulfated zirconia, have shown promise. These materials can provide acidic sites to activate the acylating agent, similar to homogeneous Lewis acids.
The development of efficient and recyclable heterogeneous catalysts for the synthesis of this compound is an active area of research. Such catalysts could lead to more sustainable and cost-effective manufacturing processes. The use of immobilized enzymes, or biocatalysts, also represents a promising green alternative for amide bond formation, although specific applications to this particular compound are still emerging.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable processes. This involves a holistic assessment of the synthetic route, from the choice of starting materials to the final product isolation, prioritizing safety, efficiency, and waste reduction.
Atom Economy and Reaction Mass Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com For the synthesis of this compound, which typically involves the N-acylation of anthranilic acid with a propyl chloroformate or a similar acylating agent, the ideal atom economy would be 100%, where all atoms of the reactants are incorporated into the final product.
However, the use of protecting groups or the generation of inorganic salts as byproducts can lower the atom economy. researchgate.net Reaction Mass Efficiency (RME) provides a more comprehensive metric by considering the masses of all reagents, solvents, and workup chemicals relative to the mass of the product. Optimizing RME involves using catalytic methods, minimizing solvent usage, and designing efficient purification processes. researchgate.netrug.nl
The following table illustrates a theoretical comparison of green chemistry metrics for different synthetic approaches to N-acylation, highlighting the potential improvements from catalyst-free or solvent-free methods. researchgate.netorientjchem.org
| Metric | Traditional Acylation (e.g., Schotten-Baumann) | Catalyst-Free Acylation |
| Atom Economy (%) | Lower (due to base and salt formation) | Potentially Higher |
| Reaction Mass Eff (%) | Generally Lower | Potentially Higher |
| E-Factor | Higher (more waste generated) | Lower |
| Solvent Intensity | High | Low to None |
Solvent Selection and Alternative Reaction Media Research
Solvent selection is a crucial aspect of green synthetic design, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. semanticscholar.orgmdpi.com Traditional N-acylation reactions may employ chlorinated solvents or polar aprotic solvents like DMF, which are now recognized as having significant health and environmental concerns. semanticscholar.org
Current research focuses on identifying greener solvent alternatives. mdpi.com For the synthesis of this compound, this could include:
Benign Solvents: Ethyl acetate is often considered a more environmentally friendly option due to its lower toxicity and biodegradability. unibo.it
Aqueous Media: Water is an ideal green solvent, and methods for conducting N-acylation in water are being explored, often utilizing water-tolerant catalysts or reagents. nih.govscielo.br
Solvent-Free Reactions: Conducting the reaction without a solvent, if feasible, represents the greenest approach by completely eliminating solvent waste. orientjchem.org
The choice of solvent can also influence reaction kinetics and selectivity, requiring careful optimization for each specific synthetic route. unibo.it
Waste Minimization and Byproduct Management
Minimizing waste and managing byproducts are central tenets of green chemistry. epa.gov In the synthesis of this compound, waste can be generated from several sources, including the acylating agent, catalysts, solvents, and purification steps.
Strategies for waste minimization include:
Catalytic Reactions: Using catalysts instead of stoichiometric reagents can significantly reduce waste, as the catalyst is used in small amounts and can often be recycled. orientjchem.org
Byproduct Valorization: Investigating potential uses for byproducts can turn a waste stream into a valuable resource. For instance, if the acylation is performed using an anhydride, the resulting carboxylic acid byproduct could potentially be recovered and reused.
Process Optimization: Careful control of reaction conditions such as temperature, pressure, and stoichiometry can maximize product yield and minimize the formation of unwanted side products. numberanalytics.com
Chemo- and Regioselective Synthesis of this compound
The structure of anthranilic acid presents a challenge in chemo- and regioselectivity, as it contains two nucleophilic sites: the amino group and the carboxyl group. For the synthesis of this compound, the acylation must occur selectively at the amino group.
The higher nucleophilicity of the amino group compared to the carboxylate anion generally favors N-acylation. However, under certain conditions, O-acylation can occur, leading to the formation of mixed anhydrides. google.com Achieving high chemoselectivity often involves:
Control of pH: In aqueous or biphasic systems, controlling the pH is crucial. Under basic conditions (like the Schotten-Baumann reaction), the amino group is deprotonated and highly nucleophilic, while the carboxylic acid exists as a less reactive carboxylate anion, thus favoring N-acylation. derpharmachemica.com
Choice of Acylating Agent: The reactivity of the acylating agent (e.g., propyl chloroformate vs. dipropyl dicarbonate) can influence the selectivity of the reaction.
Catalyst-Free Methods: Some catalyst-free approaches for N-acylation have been shown to proceed with high chemoselectivity under mild conditions. orientjchem.org
One established method for producing N-acylated anthranilic acids involves the oxidation of N-acyl isatins. This method is noted for its efficiency and use of environmentally friendly reagents like hydrogen peroxide in an aqueous basic solution. scielo.brscielo.br
Large-Scale Preparative Synthesis Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. openaccessjournals.com The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable.
Key considerations for large-scale synthesis include:
Process Intensification: This strategy aims to make processes more efficient and economical. openaccessjournals.com For this synthesis, it could involve moving from batch to continuous flow processing, which can offer better control over reaction parameters, improved safety, and higher throughput. researchgate.net
Reagent Cost and Availability: The cost and reliable supply of starting materials, such as anthranilic acid and the propoxycarbonylating agent, are critical for economic viability.
Reaction Conditions: Conditions must be optimized for large reactors. This includes managing heat transfer, ensuring efficient mixing, and selecting appropriate materials of construction.
Workup and Purification: The isolation and purification of the final product must be scalable. This may involve shifting from chromatography, which is often not feasible for large quantities, to methods like crystallization or extraction. google.com The choice of crystallization solvent is critical for obtaining the desired purity and crystal form.
Regulatory Compliance and Safety: Large-scale chemical production is subject to stringent safety and environmental regulations. A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the process.
While there is no specific known example of large-scale biological production of p-aminobenzoic acid (PABA), a related compound, research into biosynthetic routes for aminobenzoic acids is ongoing and could offer future sustainable alternatives to chemical synthesis. mdpi.comgoogle.com
Chemical Reactivity, Transformation, and Derivatization of 2 Propoxycarbonyl Amino Benzoic Acid
Reactivity of the Carbamate (B1207046) Moiety
The N-propoxycarbonyl group, a type of carbamate, serves primarily as a protecting group for the aniline (B41778) nitrogen. Its reactivity is centered on the cleavage of the N-C bond, which can be achieved under various conditions to deprotect the amine. This moiety can also potentially undergo substitution reactions.
The term "decarboxylation" can refer to two distinct processes in the context of 2-[(propoxycarbonyl)amino]benzoic acid: the loss of carbon dioxide from the carbamate moiety during deprotection, or the removal of the carboxyl group from the benzene (B151609) ring.
The primary reactive pathway for the carbamate is its cleavage to regenerate the free amine of anthranilic acid. This deprotection often proceeds via a mechanism that involves the elimination of carbon dioxide. Carbamate groups are designed to be stable under certain conditions but removable under others. For instance, alkoxycarbonyl groups can be cleaved under acidic, basic, or hydrogenolysis conditions, depending on their specific structure. The propoxycarbonyl group, being a simple alkyl carbamate, is generally stable but can be removed under strong acidic or basic conditions, which typically lead to hydrolysis.
A more specific deprotection strategy involves elimination, particularly if the alkyl group is structured to allow it, such as in silyl-substituted carbamates that eliminate in the presence of fluoride. youtube.com For the propoxycarbonyl group, cleavage typically involves nucleophilic attack at the carbonyl carbon or protonation of the carbamate oxygen followed by loss of the alkoxy group and subsequent decarboxylation of the resulting carbamic acid. masterorganicchemistry.com
Regarding the decarboxylation of the benzoic acid group, studies on substituted aminobenzoic acids show that this reaction is often catalyzed by acid. researchgate.net The mechanism can involve the protonation of the aromatic ring, which facilitates the departure of CO2. The presence of the N-propoxycarbonyl group, being electron-withdrawing after initial protonation, would influence the electron density of the ring and thus affect the rate and conditions required for this type of decarboxylation compared to the parent anthranilic acid.
Table 1: General Conditions for Carbamate Deprotection (Cleavage)
| Deprotection Strategy | Reagent/Condition | Byproducts | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Strong acid (e.g., HBr, TFA) | Propanol, CO₂, Ammonium (B1175870) Salt | Common method for Boc groups; applicable to other alkyl carbamates under forcing conditions. masterorganicchemistry.com |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | Propyl carbonate, Propanol | Saponification of the carbamate linkage. |
This table is illustrative of general carbamate cleavage methods and may require optimization for this compound.
The carbamate moiety can undergo nucleophilic substitution at the carbonyl carbon, where the propoxy group (-OPr) is displaced by an incoming amine nucleophile. This reaction, known as aminolysis or transamidation, converts the initial carbamate into a urea (B33335) derivative. nih.govsemanticscholar.org
This transformation typically requires activation, as the alkoxy group is not an excellent leaving group. The reaction can be facilitated under thermal conditions or by using catalysts. Boronic acids, for example, have been shown to catalyze the transamidation of formamides at lower temperatures. nih.gov Metal-free transamidation protocols have also been developed, sometimes requiring melt conditions in the absence of a catalyst for weakly nucleophilic amines. researchgate.net For the N-propoxycarbonyl group, reaction with a primary or secondary amine (R¹R²NH) would lead to the formation of N-(2-carboxyphenyl)-N',N'-substituted urea and propanol.
The general mechanism involves the nucleophilic attack of the amine on the carbamate carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the propoxy group as propanol, yielding the new urea product. The efficiency of this reaction is dependent on the nucleophilicity of the incoming amine and the reaction conditions employed.
Table 2: Potential Transamidation/Aminolysis Reactions of the Carbamate Moiety
| Reactant Amine | Catalyst/Condition | Expected Product |
|---|---|---|
| Benzylamine | Heat or Lewis Acid (e.g., B(OH)₃) | 2-[(benzylcarbamoyl)amino]benzoic acid |
| Piperidine | High Temperature | 2-{[piperidine-1-carbonyl]amino}benzoic acid |
This table presents hypothetical transamidation reactions based on known carbamate reactivity.
Reactivity of the Carboxyl Group
With the amino group protected by the carbamate, the carboxyl group becomes the primary site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives such as esters, amides, and alcohols.
The carboxylic acid functional group of this compound can be readily converted into a variety of esters. These derivatization reactions are fundamental in modifying the compound's solubility, steric profile, and electronic properties. Common methods include Fischer-Speier esterification, reaction with alkyl halides, and transesterification.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.
Alkylation of the Carboxylate: An alternative route involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate) to form the corresponding carboxylate salt. This salt can then be treated with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the ester via an Sₙ2 reaction. This method is particularly useful for alcohols that are sensitive to strong acids. Transesterification of anthranilic acid esters is also a viable route, often catalyzed by bases like potassium carbonate. google.com
Table 3: Representative Esterification Reactions
| Alcohol/Alkylating Agent | Method | Catalyst/Base | Expected Ester Product |
|---|---|---|---|
| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Methyl 2-[(propoxycarbonyl)amino]benzoate |
| Ethanol | Fischer Esterification | H₂SO₄ (catalytic) | Ethyl 2-[(propoxycarbonyl)amino]benzoate |
| Benzyl Bromide | Alkylation | K₂CO₃ | Benzyl 2-[(propoxycarbonyl)amino]benzoate |
This table illustrates common methods for synthesizing esters from the title compound.
The conversion of the carboxyl group to an amide is a cornerstone of organic synthesis, particularly in the construction of peptide-like structures. For this compound, this transformation yields N-substituted 2-[(propoxycarbonyl)amino]benzamides. While direct condensation with amines is possible at high temperatures, it is often inefficient. Modern synthesis relies on the use of coupling reagents to activate the carboxylic acid. sigmaaldrich.com
These reagents react with the carboxyl group to form a highly reactive intermediate (such as an active ester or a mixed anhydride), which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions. This methodology is central to peptide synthesis, where preventing side reactions and racemization is critical. nih.gov The use of these reagents allows for the coupling of the title compound with a vast range of primary and secondary amines, including amino acid esters, to create peptide coupling analogues.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) or aminium salts such as PyBOP, HBTU, and HATU. sigmaaldrich.comrsc.org These reactions are typically run in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions.
Table 4: Amidation using Peptide Coupling Reagents
| Amine | Coupling Reagent | Additive (if any) | Expected Amide Product |
|---|---|---|---|
| Glycine methyl ester | HBTU / DIPEA | HOBt | Methyl N-{2-[(propoxycarbonyl)amino]benzoyl}glycinate |
| Aniline | DCC | DMAP | N-phenyl-2-[(propoxycarbonyl)amino]benzamide |
| Diethylamine | HATU / DIPEA | HOAt | N,N-diethyl-2-[(propoxycarbonyl)amino]benzamide |
This table provides examples of amide synthesis using standard peptide coupling protocols. DIPEA (N,N-Diisopropylethylamine) and DMAP (4-Dimethylaminopyridine) are common bases.
Reduction: The carboxylic acid group is susceptible to reduction to a primary alcohol. This transformation requires strong reducing agents, as the carboxyl group is relatively unreactive compared to ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. libretexts.org The reaction proceeds via a metal-alkoxy-aluminate intermediate, which upon aqueous workup yields the corresponding alcohol. The N-propoxycarbonyl group is generally stable to hydride reagents like LiAlH₄ and NaBH₄.
More recently, safer and more selective reducing systems have been developed. For instance, ammonia-borane (H₃N·BH₃) in the presence of a catalytic amount of titanium tetrachloride (TiCl₄) has been shown to efficiently reduce a broad range of carboxylic acids, including N-protected amino acids, to their corresponding alcohols at room temperature. acs.orgnih.gov Applying this to this compound would yield {2-[(propoxycarbonyl)amino]phenyl}methanol.
Oxidation: The this compound molecule is relatively stable towards mild oxidizing agents. The aromatic ring is electron-rich due to the N-carbamate group (which is less deactivating than a nitro group), but it is not typically susceptible to oxidation unless harsh conditions are used, which would likely lead to ring cleavage and degradation. Studies on related p-aminobenzoic acid have shown that the amino group itself can be oxidized to a nitro group using specific biocatalysts or strong oxidants. researchgate.net However, in the title compound, the nitrogen is protected as a carbamate, making it resistant to such oxidation. The propoxy group or the benzylic position (if the carboxyl were reduced to an alcohol) could be sites of oxidation, but selective oxidation of the parent acid is not a common transformation. Thermal oxidation studies on related N-glycosylated aminobenzoic acids indicate that destruction begins to occur at elevated temperatures (e.g., 70°C). researchgate.net
Table 5: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anthranilic acid |
| Propanol |
| Propyl carbonate |
| Carbon dioxide |
| Benzylamine |
| 2-[(benzylcarbamoyl)amino]benzoic acid |
| Piperidine |
| 2-{[piperidine-1-carbonyl]amino}benzoic acid |
| Aniline |
| 2-[(phenylcarbamoyl)amino]benzoic acid |
| Methanol |
| Methyl 2-[(propoxycarbonyl)amino]benzoate |
| Ethanol |
| Ethyl 2-[(propoxycarbonyl)amino]benzoate |
| Benzyl Bromide |
| Benzyl 2-[(propoxycarbonyl)amino]benzoate |
| Isopropanol |
| Isopropyl 2-[(propoxycarbonyl)amino]benzoate |
| Glycine methyl ester |
| Methyl N-{2-[(propoxycarbonyl)amino]benzoyl}glycinate |
| N-phenyl-2-[(propoxycarbonyl)amino]benzamide |
| Diethylamine |
| N,N-diethyl-2-[(propoxycarbonyl)amino]benzamide |
| N-benzyl-2-[(propoxycarbonyl)amino]benzamide |
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. In this compound, the outcome of such reactions is controlled by the directing effects of the two substituents already present on the benzene ring: the ortho-, para-directing propoxycarbonylamino group and the meta-directing carboxylic acid group.
The propoxycarbonylamino group (-NHCOOPr) is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This donation of electron density is most pronounced at the positions ortho and para to the substituent. In this specific molecule, the positions ortho (C3) and para (C5) to the propoxycarbonylamino group are activated.
Conversely, the carboxylic acid group (-COOH) is a deactivating group. The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position (C4 and C6).
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates the reaction's regioselectivity. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions activated by the propoxycarbonylamino group, namely C3 and C5. Steric hindrance from the adjacent substituents might influence the relative yields of substitution at these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions would need to be carefully selected to avoid side reactions involving the existing functional groups. For instance, strong acidic conditions used in nitration or sulfonation could lead to the protonation of the amino-derived group, altering its directing influence. youtube.commasterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Governing Factor |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Substitution at C3 and C5 | The -NHCOOPr group is a stronger activator than -COOH is a deactivator. |
| Bromination | Br₂/FeBr₃ | Substitution at C3 and C5 | The ortho, para-directing effect of the -NHCOOPr group dominates. |
| Sulfonation | Fuming H₂SO₄ | Substitution at C3 and C5 | The activating effect of the carbamate group directs the substitution. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Complex, may be inhibited | The Lewis acid catalyst can complex with the lone pairs on oxygen and nitrogen, deactivating the ring. |
Cyclization Reactions and Heterocyclic Formation from this compound
As a derivative of N-acylated anthranilic acid, this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly benzoxazinones and quinazolinones. These reactions involve intramolecular cyclization, where the nucleophilic nitrogen of the carbamate group and the electrophilic carbon of the carboxylic acid group (or a derivative) react.
Synthesis of Benzoxazinones: Intramolecular cyclodehydration can lead to the formation of a 4H-3,1-benzoxazin-4-one ring system. This is typically achieved by treating the N-acylated anthranilic acid with a dehydrating agent, such as acetic anhydride. sci-hub.se The reaction proceeds through the formation of a mixed anhydride, followed by nucleophilic attack from the carbamate nitrogen and subsequent ring closure. These benzoxazinones are themselves important intermediates. masterorganicchemistry.comnih.gov
Synthesis of Quinazolinones: The benzoxazinone (B8607429) intermediate formed can further react with various nitrogen-based nucleophiles to yield quinazolinone derivatives. For example, reaction with ammonia, primary amines, or hydrazine (B178648) can open the benzoxazinone ring, followed by cyclization to form the corresponding quinazolin-4(3H)-one. This is a common and versatile method for constructing this important heterocyclic scaffold. youtube.combyjus.com
Table 3: Heterocyclic Formation Reactions
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| This compound | Acetic Anhydride | Propyl 4-oxo-4H-benzo[d] masterorganicchemistry.comnih.govoxazin-3(2H)-ylcarbamate (a benzoxazinone derivative) | Benzoxazinone |
| Benzoxazinone intermediate | Ammonia or Primary Amine (R'NH₂) | - | Quinazolinone |
| Benzoxazinone intermediate | Hydrazine (N₂H₄) | - | Amino-quinazolinone |
Synthesis of Analogues and Structural Modifications for Reactivity Studies
The synthesis of analogues of this compound can be approached by modifying any of its three key components. Such modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the chemical and biological properties of the molecule.
Modification of the Carbamate Group: The propoxy group can be readily varied by starting the synthesis with different alcohols (e.g., ethanol, butanol, benzyl alcohol) in the reaction with 2-aminobenzoic acid and a phosgene (B1210022) equivalent to form different N-alkoxycarbonyl derivatives. nih.gov This allows for the study of how the size and nature of the ester group affect reactivity and other properties.
Modification of the Aromatic Ring: Analogues with substituents on the benzene ring can be synthesized by using a substituted 2-aminobenzoic acid as the starting material. For example, starting with 5-chloro-2-aminobenzoic acid or 4-methyl-2-aminobenzoic acid would yield the corresponding substituted analogues after reaction to form the N-propoxycarbonyl group. These substitutions would, in turn, influence the reactivity of the ring in subsequent electrophilic substitution reactions.
Modification of the Carboxylic Acid Group: As discussed in section 3.4, the carboxylic acid can be converted into a wide range of esters and amides. youtube.comresearchgate.net This derivatization is a common strategy for creating libraries of related compounds for screening purposes. For instance, coupling the carboxylic acid with various amines or amino acids would generate a series of amide analogues.
These synthetic strategies provide a versatile platform for creating a diverse set of molecules based on the this compound scaffold, enabling detailed investigations into its chemical reactivity and potential applications. google.com
Theoretical and Computational Investigations of 2 Propoxycarbonyl Amino Benzoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals and charge distributions, which are key to predicting reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. nih.gov For 2-[(propoxycarbonyl)amino]benzoic acid, this analysis would require specific calculations to determine the energies of these orbitals and map their spatial distribution across the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only. Data is not based on actual experimental or computational results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | (Data Unavailable) |
| LUMO Energy | (Data Unavailable) |
Charge Distribution and Electrostatic Potentials
The distribution of electrons within a molecule is rarely uniform. This leads to regions of partial positive and negative charge, which can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. nih.gov Red-colored regions on an MEP map typically indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. libretexts.orgresearchgate.net A detailed study on this compound would provide such a map, identifying the most electron-rich and electron-poor sites.
Conformational Analysis and Energy Minima Studies
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.
By systematically rotating specific bonds and calculating the molecule's potential energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformations and the transition states that connect them. For this compound, this would involve exploring the rotation around the bonds connecting the propoxycarbonyl group to the amino group and the amino group to the benzoic acid ring.
The stability of different conformations is often influenced by intramolecular interactions, particularly hydrogen bonds. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the amino group and the oxygen of the carboxylic acid or the carbonyl of the propoxycarbonyl group. nih.govyoutube.com Computational methods can predict the existence and strength of such bonds, which significantly impact the molecule's preferred shape and properties. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. This could involve, for example, studying the hydrolysis of the ester or amide group in this compound or its participation in condensation reactions. researchgate.net Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.
Transition State Characterization
The study of reaction mechanisms involving this compound, such as intramolecular cyclization or intermolecular amide bond formation, necessitates a thorough characterization of the associated transition states. Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for elucidating the geometry and energetic properties of these fleeting structures.
Transition state (TS) geometries for reactions involving N-acylanthranilic acid derivatives are typically located on the potential energy surface using methods like Density Functional Theory (DFT). Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to optimize the structure of the transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
For a reaction such as the intramolecular cyclization of this compound to form a benzoxazinone (B8607429) derivative, the transition state would likely involve a partially formed ring structure. Key geometric parameters that are scrutinized include the forming bond lengths (e.g., the distance between the carboxylic oxygen and the carbonyl carbon of the propoxycarbonyl group), the breaking bond lengths, and the relevant bond angles and dihedral angles that describe the puckering of the incipient ring.
Reaction Energetics and Activation Barriers
Once the transition state has been characterized, the energetics of the reaction can be determined. This involves calculating the energies of the reactants, transition state, and products. The activation barrier, or activation energy (Ea), is the energy difference between the reactant(s) and the transition state. This value is a critical determinant of the reaction rate.
Various computational methods can be employed to calculate these energies with high accuracy. While DFT is often a good starting point, more sophisticated and computationally expensive methods like Møller–Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, or multiconfigurational methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multiconfiguration Pair-Density Functional Theory (MC-PDFT) can provide more accurate results, especially for systems with significant electronic correlation.
The table below presents hypothetical, yet plausible, reaction energetics for a representative reaction of this compound, based on computational studies of similar molecules.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Intramolecular Cyclization | -15.8 | -14.2 | 25.3 |
| Intermolecular Amide Formation | -5.2 | -4.5 | 18.9 |
Molecular Dynamics Simulations for Solvent Effects and Interaction Prediction
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in solution, providing insights into solvent effects and intermolecular interactions that are not captured by gas-phase quantum mechanical calculations. For this compound, MD simulations can be employed to understand its conformational flexibility, solvation structure, and aggregation behavior in different solvent environments.
In an MD simulation, the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field, such as the General Amber Force Field (GAFF) or CHARMM.
Simulations of substituted benzoic acids in various solvents have shown that the solvent can significantly influence the conformation of the solute and its propensity to form dimers or larger aggregates. ucl.ac.uk For this compound, MD simulations could predict the preferred orientation of the propoxycarbonyl group relative to the benzoic acid moiety in both polar and non-polar solvents. acs.org
Furthermore, MD simulations can be used to calculate the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. This provides a detailed picture of the solvation shell around the molecule. For example, the RDFs for the carboxylic acid hydrogen and the carbonyl oxygens would reveal the extent and nature of hydrogen bonding with protic solvents like water or methanol. ucl.ac.ukwhiterose.ac.uk
The following table illustrates the type of data that can be obtained from MD simulations to characterize the interaction of this compound with different solvents.
| Solvent | Average Number of Hydrogen Bonds (to Carboxylic Acid) | Average Number of Hydrogen Bonds (to Carbonyl Oxygen) | Radius of Gyration (Å) |
|---|---|---|---|
| Water | 2.8 | 1.5 | 3.2 |
| Methanol | 2.1 | 1.1 | 3.4 |
| Chloroform | 0.2 | 0.1 | 3.5 |
Advanced Structural Characterization and Elucidation of 2 Propoxycarbonyl Amino Benzoic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the fragmentation pathways of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions for fragment ions. The analysis of 2-[(propoxycarbonyl)amino]benzoic acid under electron ionization (EI) or electrospray ionization (ESI) would be expected to reveal a series of characteristic fragmentation patterns.
Based on the principles of mass spectrometry for esters and N-acylated aromatic compounds, a plausible fragmentation pathway for this compound (m/z 223.0845) can be proposed. The initial fragmentation is likely to involve several key cleavages:
Loss of the propoxy group: Cleavage of the O-C bond of the propoxy group would result in the formation of a key acylium ion.
Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common fragmentation pathway for benzoic acid derivatives.
Cleavage of the propyl group: Fragmentation within the propyl chain of the propoxycarbonyl group can lead to the loss of ethylene (B1197577) or a propyl radical.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen could occur.
A detailed analysis of the high-resolution mass spectrum would allow for the unequivocal identification of these and other fragment ions, enabling the construction of a comprehensive fragmentation map. The exact masses of the observed ions provide critical evidence to support the proposed fragmentation mechanisms over other potential pathways.
| Proposed Fragment Structure | Proposed Fragmentation Pathway | Theoretical m/z |
|---|---|---|
| [C₈H₈NO₂]⁺ | Loss of C₃H₇O• (propoxy radical) | 150.0555 |
| [C₇H₇NO₂]⁺• | Loss of C₄H₆O₂ (propylene and CO₂) | 137.0477 |
| [C₇H₆NO]⁺ | Loss of COOH• (carboxyl radical) and C₃H₇• (propyl radical) | 120.0449 |
| [C₈H₉NO₂]⁺• | McLafferty rearrangement with loss of C₃H₆ (propene) | 151.0633 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of a molecule. While basic identification relies on characteristic group frequencies, a more advanced analysis can reveal subtle structural details.
For this compound, the presence of intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen of the carboxylic acid or the propoxycarbonyl group can lead to different conformers. These conformational differences would be reflected in the vibrational spectra, particularly in the regions of the O-H, N-H, and C=O stretching vibrations.
A detailed conformational analysis, often supported by density functional theory (DFT) calculations, can help to assign specific vibrational bands to different conformers. dergipark.org.trnih.gov For example, the O-H stretching band of the carboxylic acid would be sensitive to its involvement in hydrogen bonding, appearing at a lower wavenumber in the hydrogen-bonded conformer compared to a "free" O-H group. Similarly, the N-H stretching frequency and the C=O stretching frequencies of both the carboxylic acid and the carbamate (B1207046) groups would shift depending on the conformational state. ijtsrd.comresearchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Conformational Insight |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3300-2500 | FT-IR | Broadening and shift to lower frequency indicates intramolecular hydrogen bonding. |
| N-H stretch (amide) | 3400-3200 | FT-IR, Raman | Shift to lower frequency upon hydrogen bonding with the carbonyl group. |
| C=O stretch (carboxylic acid) | 1720-1680 | FT-IR, Raman | Position is sensitive to dimerization and intramolecular hydrogen bonding. |
| C=O stretch (carbamate) | 1740-1710 | FT-IR, Raman | Frequency can be influenced by the orientation of the propoxy group. |
| Aromatic C-H out-of-plane bending | 900-650 | FT-IR | Pattern can be indicative of the substitution pattern on the benzene (B151609) ring. |
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the stereochemical elucidation of chiral molecules. mdpi.com Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in the propoxy group (e.g., using (R)- or (S)-2-butanol to form the ester), these techniques would be invaluable for determining their absolute configuration and conformational preferences in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. Theoretical calculations of the ECD spectrum for a given enantiomer can be compared with the experimental spectrum to assign the absolute configuration. rsc.org
VCD, the vibrational analogue of ECD, measures circular dichroism in the infrared region. ru.nl It provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. The VCD spectrum is a sensitive fingerprint of the molecule's three-dimensional structure, including its absolute configuration and predominant solution-state conformation. rsc.org The interpretation of VCD spectra is heavily reliant on quantum chemical calculations to predict the spectra for different stereoisomers and conformers.
| Technique | Chromophore/Vibrational Mode | Information Obtained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Benzoyl and carbamate chromophores | Determination of absolute configuration by comparing experimental and theoretical spectra. |
| Vibrational Circular Dichroism (VCD) | C=O, N-H, C-H stretching and bending modes | Detailed conformational analysis in solution and unambiguous assignment of absolute configuration. |
Future Research Directions and Emerging Paradigms for 2 Propoxycarbonyl Amino Benzoic Acid
Development of Enzyme-Catalyzed or Biocatalytic Synthetic Routes
The future synthesis of 2-[(propoxycarbonyl)amino]benzoic acid and its derivatives is likely to be heavily influenced by biocatalysis, offering greener and more selective chemical transformations. rsc.org An emerging area of interest is the use of "deprotectase" enzymes, which can selectively cleave protecting groups from molecules. rsc.org Research could focus on identifying or engineering enzymes, such as specific hydrolases or acylases, that can catalyze the removal of the propoxycarbonyl group under mild, aqueous conditions. This would be a significant advancement over traditional chemical deprotection methods that often require harsh reagents. rsc.org
Furthermore, the synthesis of the N-acyl bond itself could be achieved enzymatically. Lipases or engineered amidases could be employed to catalyze the acylation of anthranilic acid with a propyl chloroformate equivalent. This approach would offer high chemo- and regioselectivity, reducing the formation of byproducts.
Table 1: Potential Enzymes for Biocatalytic Synthesis
| Enzyme Class | Potential Application | Substrate/Precursor | Anticipated Advantages |
| Hydrolases/Acylases | Deprotection | This compound | Mild reaction conditions, high selectivity, aqueous media |
| Lipases/Amidases | N-acylation | Anthranilic acid, Propyl chloroformate | High chemo- and regioselectivity, reduced byproducts |
| Transaminases | Amine functionalization | Modified benzoic acid precursors | Stereoselective amine introduction |
This biocatalytic approach aligns with the growing demand for sustainable and environmentally friendly chemical manufacturing.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the use of continuous-flow reactors, presents a significant opportunity for the synthesis and derivatization of this compound. acs.orgnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The synthesis of related anthranilic acid amides has been shown to be amenable to flow processes. google.com
Future research could involve developing a telescoped flow synthesis of this compound, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. This could be integrated with automated platforms that use real-time monitoring and machine learning algorithms to optimize reaction conditions for maximum efficiency and yield. Such platforms would enable the rapid synthesis of a library of derivatives for screening in various applications.
Exploration of Unconventional Reactivity Modes
Moving beyond the traditional reactivity of the carboxyl and amino groups, future research will likely explore unconventional reactivity modes for this compound. A particularly promising area is the transition-metal-catalyzed C-H functionalization of the benzoic acid ring. researchgate.net This would allow for the direct introduction of new functional groups at positions that are otherwise difficult to access, without the need for pre-functionalized starting materials. For example, late-stage ortho-amination of complex benzoic acid derivatives has been demonstrated using iridium catalysis. nih.gov
Another avenue for exploration is the unusual transformations of anthranilic acid derivatives, such as those involving imidazolides, which could lead to novel molecular scaffolds. researchgate.net By exploring these unconventional reaction pathways, a diverse range of new derivatives with unique properties can be generated.
Advanced Materials Science Applications Based on Derived Structures
The inherent structure of this compound, containing both a carboxylic acid and a protected amine on an aromatic ring, makes it a versatile building block for advanced materials. Anthranilic acid and its derivatives have already been used to create functional conducting polymers. mdpi.comresearchgate.net
Future research could focus on the synthesis of polymers and co-polymers incorporating the this compound moiety. scirp.org For example, after deprotection of the amine, the resulting monomer could be polymerized to form polyanthranilic acids with tailored properties for applications in sensors, corrosion protection, or photovoltaics. researchgate.netrsc.org The carboxylic acid group provides a handle for further modification or for creating self-assembled monolayers on various substrates, which could be used as inhibitors for atomic layer deposition. mdpi.com
Table 2: Potential Materials Science Applications
| Derived Structure | Material Class | Potential Application | Key Feature |
| Polyanthranilic acid derivative | Conducting Polymer | Biosensors, Anti-corrosion coatings | Carboxylic acid functionality for post-polymer modification |
| Self-Assembled Monolayer | Surface Coating | Atomic Layer Deposition Inhibitor | Selective surface binding via carboxylate headgroup |
| Metal-Organic Framework (MOF) | Porous Material | Gas storage, Catalysis | Functionalized organic linker |
Predictive Modeling for Novel Reactivity and Synthesis Pathways
The development of novel synthetic routes and the prediction of new reactions for this compound will be increasingly driven by computational tools and machine learning. nih.gov Computer-aided synthesis planning (CASP) tools, such as RetroBioCat, can be used to design biocatalytic cascades for the synthesis of the target molecule and its derivatives. nih.govdigitellinc.com These tools leverage vast databases of enzymatic reactions to propose novel and efficient synthetic pathways. nih.gov
Machine learning models are also being developed to predict chemical reactivity with high accuracy. rsc.orgresearchgate.net By training these models on large datasets of reactions, it is possible to predict the outcomes of new reactions, including regioselectivity and yield. chemrxiv.orgresearchgate.net This predictive power can be used to identify promising new derivatization strategies for this compound and to prioritize experimental efforts. Hybrid models that combine machine learning with mechanistic modeling are emerging as a powerful tool for accurate reaction prediction, even with limited data. chemrxiv.org
Furthermore, computational tools can assist in the design and engineering of biocatalysts with desired properties for specific transformations. caver.cz This synergy between predictive modeling and experimental work will accelerate the discovery of new chemistry and applications for this compound.
Q & A
Q. What are the standard synthetic routes and reagents for preparing 2-[(propoxycarbonyl)amino]benzoic acid?
The synthesis typically involves multi-step reactions, including hydrolysis with sodium hydroxide, reduction with lithium aluminum hydride (LiAlH₄), and substitution using nucleophiles like ammonia or hydroxyl groups. The propoxycarbonyl moiety is introduced via carbamate-forming reactions, often employing propyl chloroformate as a reagent. Purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the proton environment and carbon backbone, particularly the propoxycarbonyl and benzoic acid groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as a versatile building block for synthesizing carbamate-linked derivatives, enzyme inhibitors, and ligands for metal-organic frameworks. Its benzoic acid core enables conjugation reactions, while the propoxycarbonyl group enhances solubility for biological assays .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., FTIR vs. NMR) during structural validation be resolved?
Contradictions may arise from dynamic molecular interactions (e.g., hydrogen bonding) or tautomerism. Cross-validation using X-ray crystallography or density functional theory (DFT) simulations can resolve ambiguities. For example, unexpected IR peaks might correlate with crystalline packing effects observed in XRD data .
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization requires tuning catalytic systems (e.g., DMAP for acylation), solvent polarity (e.g., DMF vs. THF), and temperature gradients. Kinetic studies suggest that slow addition of propyl chloroformate minimizes side reactions like over-alkylation .
Q. How does steric hindrance from the propoxycarbonyl group influence reactivity in nucleophilic substitutions?
The bulky propoxycarbonyl group directs electrophilic attacks to the meta position of the benzoic acid ring, as evidenced by computational modeling (e.g., Mulliken charge distribution analysis). This steric effect reduces reactivity at the ortho position by ~40% compared to unsubstituted analogs .
Q. How can researchers validate the compound’s bioactivity against competing structural analogs (e.g., ethoxycarbonyl derivatives)?
Competitive inhibition assays (e.g., enzyme kinetics with β-amino-benzoic acid analogs) and molecular docking studies are recommended. For instance, replacing the propoxy group with ethoxy alters binding affinity to p38 kinase by ~2.5-fold due to reduced hydrophobic interactions .
Q. What analytical approaches resolve discrepancies in biological activity across studies?
Contradictions may stem from impurities in synthesized batches or assay conditions (e.g., pH sensitivity of the carbamate group). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while dose-response curves under standardized buffer systems improve reproducibility .
Methodological Guidelines
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent hydrolysis of the carbamate group during reactions .
- Bioactivity Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target enzymes .
- Data Contradiction Resolution : Employ tandem MS/MS to distinguish isobaric impurities in spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
